molecular formula C9H8Br2O B080073 2,2-Dibromo-1-(4-methylphenyl)ethanone CAS No. 13664-98-7

2,2-Dibromo-1-(4-methylphenyl)ethanone

Cat. No. B080073
CAS RN: 13664-98-7
M. Wt: 291.97 g/mol
InChI Key: VBOWXHAZNGCXAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated ketones often involves bromination reactions of suitable precursors. For example, compounds related to 2,2-dibromo-1-(4-methylphenyl)ethanone have been synthesized by reacting acetyl derivatives with dibromine or utilizing bromination agents in the presence of a base. Although specific synthesis routes for 2,2-dibromo-1-(4-methylphenyl)ethanone are not detailed in the retrieved documents, related compounds have been synthesized by reacting aromatic acetyl compounds with bromine sources under controlled conditions (Viveka et al., 2013).

Molecular Structure Analysis

The molecular structure of brominated ketones is characterized by X-ray crystallography, infrared spectrometry, and computational methods like Density Functional Theory (DFT). These methods provide insights into the compound's crystal system, space group, and geometric parameters. For example, a related compound, 2,2,2-tribromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone, was analyzed using single-crystal X-ray crystallography and showed crystallization in the monoclinic system (Brahmia et al., 2021).

Scientific Research Applications

  • Complexation with Metals : A study by Chai et al. (2017) detailed the synthesis of mononuclear manganese(II) and zinc(II) complexes using a derivative of 2,2-Dibromo-1-(4-methylphenyl)ethanone. These complexes were analyzed for their structural and electrochemical properties, which are crucial in understanding metal coordination chemistry (Chai et al., 2017).

  • Antimicrobial Properties : Research by Satya et al. (2022) explored the antimicrobial properties of Ethanone 1-(2-hydroxy-5-methyl phenyl), a compound related to 2,2-Dibromo-1-(4-methylphenyl)ethanone. They conducted molecular docking and ADMET studies, emphasizing its potential in combating microbial infections (Satya et al., 2022).

  • Crystal Structure and Antimicrobial Activity : A study by Viveka et al. (2013) synthesized a compound structurally similar to 2,2-Dibromo-1-(4-methylphenyl)ethanone and analyzed its crystal structure. The research also highlighted its significant antimicrobial activity, showcasing its potential in medical applications (Viveka et al., 2013).

  • Spectral Analysis and DFT Calculations : The work by Brahmia et al. (2021) focused on a novel derivative of 2,2-Dibromo-1-(4-methylphenyl)ethanone, analyzing its structural properties through spectral analysis and DFT calculations. This research is significant for understanding the electronic structure of such compounds (Brahmia et al., 2021).

  • Platelet Aggregation Inhibitory Activity : A study by Akamanchi et al. (1999) involved the synthesis and screening of derivatives of 1-(2-hydroxy-phenyl)ethanone, a compound related to 2,2-Dibromo-1-(4-methylphenyl)ethanone, as inhibitors of platelet aggregation. This research contributes to the development of novel therapeutic agents (Akamanchi et al., 1999).

properties

IUPAC Name

2,2-dibromo-1-(4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O/c1-6-2-4-7(5-3-6)8(12)9(10)11/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOWXHAZNGCXAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dibromo-1-(4-methylphenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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